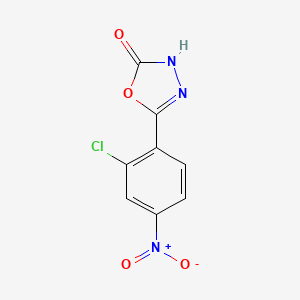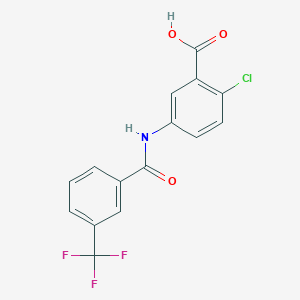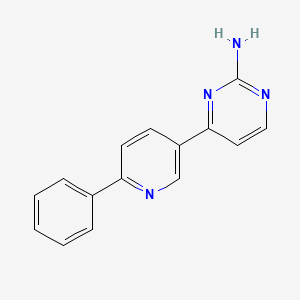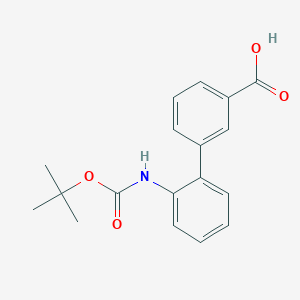
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Oxadiazole derivatives have been studied for their effectiveness in controlling mild steel dissolution. Derivatives like 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione and 5-benzyl-3-((2-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione exhibited significant corrosion inhibition efficiency in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, as confirmed by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Biological Activities
- Central Nervous System Depressant Activity: Certain substituted 1,3,4-oxadiazoles are associated with diverse biological activities, including CNS depressant properties. Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed promising results as antidepressant, anticonvulsant, and antianxiety agents without neurotoxicity (Singh et al., 2012).
- Antibacterial Potential: S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against various gram-negative and gram-positive bacteria. This research highlights the potential of these derivatives as effective antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: A range of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with some being particularly effective against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Liquid Crystal Properties
- Mesogenic Materials: Studies on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have revealed interesting liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly affects these properties, making them useful in various applications (Abboud et al., 2017).
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLGZLJYUXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)









